molecular formula C12H14IN B8201990 8-Iodo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

8-Iodo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

Cat. No.: B8201990
M. Wt: 299.15 g/mol
InChI Key: GRPBJQANFUYFIE-UHFFFAOYSA-N
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Description

8-Iodo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is an organic compound with the molecular formula C12H14IN. It is a derivative of indacene, a polycyclic aromatic hydrocarbon, and contains an iodine atom and an amine group. This compound is primarily used in research settings and has various applications in chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine typically involves the iodination of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position. Common reagents used in this process include iodine and a suitable oxidizing agent .

Industrial Production Methods

The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Iodo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1,2,3,5,6,7-hexahydro-s-indacen-4-amine with an azide group replacing the iodine atom .

Scientific Research Applications

8-Iodo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 8-Iodo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine involves its interaction with specific molecular targets. The iodine atom and amine group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The iodine atom enhances its ability to participate in various substitution and coupling reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

8-iodo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14IN/c13-11-7-3-1-5-9(7)12(14)10-6-2-4-8(10)11/h1-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPBJQANFUYFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=C3CCCC3=C2N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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